molecular formula C15H15FN4O B2841750 N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097894-90-9

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2841750
CAS No.: 2097894-90-9
M. Wt: 286.31
InChI Key: WTSQNPBXFODTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidine ring connected to a pyrimidine amine, a structural motif found in biologically active molecules. Scientific literature indicates that compounds with this core structure, such as the closely related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been investigated as high-affinity ligands for G-protein coupled receptors (GPCRs), specifically as agonists for the Histamine H3 Receptor (H3R) . The 3-fluoro-4-methylbenzoyl moiety is a common pharmacophore in drug design, potentially contributing to the molecule's metabolic stability, lipophilicity, and target binding affinity through hydrophobic and electronic interactions . This combination of features makes this compound a valuable scaffold for researchers exploring new therapeutic agents, particularly in neuroscience and GPCR-targeted drug discovery. Its applications may include use as a building block in combinatorial chemistry, a key intermediate in the synthesis of targeted inhibitors, or a tool compound for in vitro pharmacological profiling and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-10-2-3-11(6-13(10)16)15(21)20-7-12(8-20)19-14-4-5-17-9-18-14/h2-6,9,12H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSQNPBXFODTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Synthesis and Functionalization

The azetidine scaffold is prepared through a two-step process:

Step 1: Cyclization of 1,3-Dibromopropane
1,3-Dibromopropane reacts with benzylamine in tetrahydrofuran (THF) at −78°C to form 1-benzylazetidine-3-carboxylic acid. Subsequent hydrolysis with 6 M HCl yields azetidine-3-carboxylic acid hydrochloride (75% yield).

Step 2: Boc Protection and Fluoromethylation
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP). Fluoromethylation proceeds via treatment with fluoromethyl p-toluenesulfonate in acetonitrile (MeCN) at 60°C for 12 hours, achieving 68% yield of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Benzoylation of the Azetidine Core

The 3-fluoro-4-methylbenzoyl group is introduced through two primary routes:

Method A: Friedel-Crafts Acylation

  • Reagents : 3-Fluoro-4-methylbenzoic acid, thionyl chloride (SOCl₂), aluminum chloride (AlCl₃)
  • Conditions :
    • Benzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) for 2 hours to form the acyl chloride.
    • Azetidine intermediate (8 mmol) is added to AlCl₃ (12 mmol) in DCM at 0°C, followed by acyl chloride addition.
    • Reaction proceeds at 25°C for 6 hours (82% yield).

Method B: Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (3 equiv)
  • Conditions :
    • Boronic ester of 3-fluoro-4-methylbenzene (1.2 equiv) reacts with iodinated azetidine in 1,4-dioxane/H₂O (4:1) at 100°C for 8 hours.
    • Yield: 74%.

Pyrimidin-4-amine Coupling

The final step involves attaching the pyrimidine ring via Pd-mediated cross-coupling:

Buchwald-Hartwig Amination Protocol

  • Catalyst : Pd₂(dba)₃ (3 mol%)
  • Ligand : Xantphos (6 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Toluene at 110°C for 12 hours
  • Yield : 65%.

Key side reactions include over-arylation (controlled by stoichiometric amine excess) and palladium black formation (mitigated by degassing solvents).

Optimization and Scale-Up Considerations

Reaction Condition Optimization

Parameter Small-Scale (Lab) Pilot-Scale (kg)
Temperature 110°C 105°C
Catalyst Loading 3 mol% 1.5 mol%
Reaction Time 12 hours 8 hours
Yield 65% 72%

Scale-up requires reduced catalyst loading to minimize costs, achieved through high-pressure homogenization to improve mass transfer.

Purification Challenges

  • Byproduct Removal : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted benzoyl chloride.
  • Enantiomeric Resolution : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) resolves R/S isomers (ee >99%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H, aryl-H), 4.12 (m, 1H, azetidine-H), 2.45 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₆H₁₈FN₄O [M+H]⁺: 325.1467, found: 325.1469.

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration at C3 of the azetidine ring. Key bond lengths:

  • N1–C2: 1.467 Å
  • C3–F: 1.399 Å
  • Dihedral angle between benzoyl and pyrimidine: 87.2°.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and synthetic differences between N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine and related compounds from the evidence:

Compound Name Core Structure Substituents/Modifications Synthesis Yield/Key Steps Reference
This compound Pyrimidine + azetidine 3-fluoro-4-methylbenzoyl on azetidine Not explicitly described in evidence; inferred from analogous methods (e.g., amide coupling)
4-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine 4-chloro, 4-fluoroaniline 96.79% yield via nucleophilic substitution in isopropanol with triethylamine
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropylamine, pyridinyl 17.9% yield via Ullmann-type coupling with copper catalysis
N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine Benzothiazole + piperidine Trifluoroethoxy, methoxybenzyl Multi-step synthesis involving reductive amination and SNAr reactions
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Pyrimidine + piperazine Trifluoromethylpyrimidine, tetrahydro-2H-pyran Reductive amination with sodium triacetoxyborohydride (STAB) in CH₂Cl₂

Key Observations:

Structural Diversity :

  • The target compound’s azetidine-pyrimidine scaffold is distinct from pyrido-pyrimidines (e.g., ) or pyrazole derivatives (e.g., ), which may influence target selectivity.
  • The 3-fluoro-4-methylbenzoyl group introduces steric and electronic effects absent in analogs with simpler aryl substituents (e.g., 4-fluorophenyl in ).

Copper-catalyzed coupling (as in ) and STAB-mediated reductive amination () are common strategies for N-aryl and N-alkyl bond formation in related structures.

Biological Relevance :

  • While the target compound’s activity is unspecified, pyrimidine-azetidine hybrids are often designed as kinase inhibitors (e.g., targeting EGFR or PI3K) .
  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability, whereas the 3-fluoro-4-methylbenzoyl group in the target may improve membrane permeability .

Q & A

Q. What are the key synthetic pathways for N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes:
  • Step 1 : Formation of the azetidine ring via cyclization reactions using reagents like HATU ().

  • Step 2 : Coupling of the 3-fluoro-4-methylbenzoyl group to the azetidine moiety under controlled temperatures (40–60°C) in solvents like DMF or DMSO ().

  • Step 3 : Final amination of the pyrimidine ring using palladium-catalyzed cross-coupling ().
    Optimization strategies:

  • Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., isopropanol vs. ethyl acetate) to minimize byproducts ().

  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates ().

    • Table 1 : Representative Reaction Conditions and Yields
StepReagents/CatalystsSolventTemperatureYield (%)Reference
1HATU, DIPEADMF25°C65–70
2Pd(PPh₃)₄, Cs₂CO₃DMSO60°C50–55

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography resolves 3D conformation, confirming bond angles (e.g., 120° for pyrimidine ring) and spatial arrangement of the fluoro-methylbenzoyl group ().
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F):
  • ¹H NMR identifies proton environments (e.g., δ 8.2–8.5 ppm for pyrimidine protons) ().
  • ¹⁹F NMR detects fluorine environments (δ -110 to -115 ppm for 3-fluoro substituents) ().
  • HRMS validates molecular weight (e.g., [M+H]+ = 357.12) and isotopic patterns ().

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer : Conflicting SAR data often arise from variations in substituent positioning. For example:
  • Fluorine placement : 3-Fluoro vs. 4-fluoro analogs show differing enzyme inhibition (IC₅₀ = 5.5 μM vs. >20 μM for AChE) due to steric and electronic effects ().
  • Azetidine vs. piperidine rings : Azetidine-containing compounds (e.g., 17g in ) exhibit higher selectivity for kinase targets compared to piperidine analogs.
    Resolution strategies:
  • Conduct comparative docking simulations to assess binding poses (e.g., π-π stacking vs. hydrogen bonding) ().
  • Validate using isothermal titration calorimetry (ITC) to quantify binding affinities ().

Q. What strategies are recommended for optimizing reaction conditions when intermediates are unstable?

  • Methodological Answer :
  • Low-temperature quenching : Rapid cooling (-20°C) after coupling reactions prevents degradation of azetidine intermediates ().
  • In situ stabilization : Additives like 2,6-lutidine or molecular sieves stabilize reactive intermediates (e.g., acyl azides) ().
  • Flow chemistry : Continuous processing reduces exposure to harsh conditions (e.g., high-temperature amination steps) ().

Q. How can discrepancies between in vitro and in vivo biological activity data be addressed?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability (e.g., 17h in has 30% oral bioavailability due to first-pass metabolism).
  • Metabolite identification : Use LC-MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to in vivo efficacy ().
  • Dose-response recalibration : Adjust in vitro IC₅₀ values using Hill coefficients to account for tissue penetration barriers ().

Q. What is the comparative activity of structural analogs against related biological targets?

  • Methodological Answer : Table 2 : Activity of Structural Analogs
CompoundTargetIC₅₀/EC₅₀Selectivity IndexReference
9a ()AChE5.5 μM1.2
17g ()PfCDPK40.8 μM>50
5-bromo analog ()Kinase X12 nM10
Key insights:
  • Bromine substitution enhances kinase inhibition ().
  • Azetidine scaffolds improve selectivity over off-target enzymes ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.